molecular formula C13H15IO3 B8769599 Tert-butyl 3-(3-iodophenyl)-3-oxopropanoate

Tert-butyl 3-(3-iodophenyl)-3-oxopropanoate

Cat. No. B8769599
M. Wt: 346.16 g/mol
InChI Key: FBHKQWOYTWIDOE-UHFFFAOYSA-N
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Patent
US07169797B2

Procedure details

Ethyl 3-(3-iodophenyl)-3-oxopropanoate (29.3 g, 92.1 mmol) was heated to 120° C. in a sealed tube in t-butanol (80 mL) for 4 hours. The mixture was concentrated in vacuo and purified by column chromatography (0–3% ethyl acetate in hexanes) to provide the titled compound (12.1 g, 38%).
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([C:8](=[O:15])[CH2:9][C:10](OCC)=[O:11])[CH:5]=[CH:6][CH:7]=1.[C:16]([OH:20])([CH3:19])([CH3:18])[CH3:17]>>[I:1][C:2]1[CH:3]=[C:4]([C:8](=[O:15])[CH2:9][C:10]([O:20][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:11])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
29.3 g
Type
reactant
Smiles
IC=1C=C(C=CC1)C(CC(=O)OCC)=O
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (0–3% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1)C(CC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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